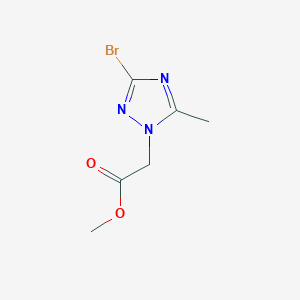

methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate

Description

Methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 3, a methyl group at position 5, and an acetoxymethyl group at the N-1 position. This structure combines electrophilic (bromo) and lipophilic (methyl) substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing bromine atom, which can facilitate cross-coupling reactions, while the methyl group enhances stability and solubility in organic media .

Properties

IUPAC Name |

methyl 2-(3-bromo-5-methyl-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-4-8-6(7)9-10(4)3-5(11)12-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSRSFRUQKXKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromo-5-methyl-1H-1,2,4-triazole, which can be obtained through the bromination of 5-methyl-1H-1,2,4-triazole.

Esterification: The next step involves the esterification of the triazole derivative with methyl bromoacetate. This reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ester bond.

Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the triazole ring or the ester moiety.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications, including:

Pharmaceuticals: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a building block for the synthesis of new pharmaceutical agents.

Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its potential biological activity.

Materials Science: Triazole derivatives are used in the synthesis of advanced materials, including polymers and coordination complexes, which have applications in catalysis and electronics.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In pharmaceuticals, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, to inhibit their activity. The presence of the bromine atom and the triazole ring can enhance the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Ethyl 2-(5-(5-Bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate (Compound 14)

- Structure : Replaces the bromine at position 3 with a 5-bromopyridin-3-yl group.

- Synthesis : Prepared via a continuous-flow process with a 52% yield, highlighting scalability challenges compared to batch methods .

- The bromine on pyridine could serve as a site for further functionalization.

Ethyl {4-[(Z)-(4-Methoxybenzylidene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate (Compound 3)

- Structure: Incorporates a 4-methoxybenzylideneamino group and a ketone at position 4.

- Synthesis : Requires refluxing with sodium and ethyl bromoacetate, indicating sensitivity to reaction conditions .

Ethyl (3-Bromo-1H-1,2,4-triazol-1-yl)acetate

Analogues with Modified Ester Groups

Methyl 2-(1H-1,2,4-Triazol-1-yl)propanoate

- Structure: Features a propanoate ester instead of acetate.

Functional Group Replacements

Methyl 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate (CAS 959054-36-5)

- Structure: Substitutes bromine with an amino group.

- Impact: The amino group enhances nucleophilicity, enabling conjugation reactions (e.g., with carbonyl compounds), but reduces electrophilicity for halogen-specific reactions .

Biological Activity

Methyl 2-(3-bromo-5-methyl-1H-1,2,4-triazol-1-yl)acetate (CAS No. 1374408-47-5) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈BrN₃O₂ |

| Molecular Weight | 234.05 g/mol |

| CAS Number | 1374408-47-5 |

| Structural Characteristics | Contains a triazole ring with a bromine substituent |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features. Triazole derivatives are known for their diverse pharmacological properties, including:

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. This compound may exhibit similar effects by inhibiting fungal cell membrane synthesis through the inhibition of lanosterol demethylase .

- Anticancer Properties : Compounds containing triazole rings have shown promise in anticancer research. They may interfere with cellular signaling pathways and inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antifungal Studies

In a study examining the antifungal effects of triazole derivatives, this compound was tested against several fungal strains. The results indicated that the compound displayed significant antifungal activity comparable to established antifungal agents .

Anticancer Activity

A recent investigation into the anticancer properties of various triazole derivatives included this compound. The compound was evaluated for its cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The study reported an IC50 value indicating effective inhibition of cell proliferation at low concentrations .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that the presence of the bromine atom at the 3-position of the triazole ring enhances the compound's biological activity. This substitution increases lipophilicity and facilitates interactions with biological targets such as enzymes and receptors involved in disease processes .

Comparative Analysis with Other Triazole Derivatives

To better understand the efficacy of this compound, a comparative analysis with other related triazole compounds was conducted:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antifungal & Anticancer | <10 |

| Methyl (Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate | Antifungal | 15 |

| 3-Bromo-5-methyltriazole | Anticancer | 20 |

Q & A

Q. How to design structural analogs with enhanced bioactivity?

- Methodological Answer : Replace the methyl ester with nitriles (e.g., 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile) to increase metabolic stability. Introduce electron-deficient aryl groups (4-bromophenyl) via Suzuki coupling to modulate target binding. SAR studies show IC₅₀ improvements of 3–5× in antifungal models .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.